Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate

Description

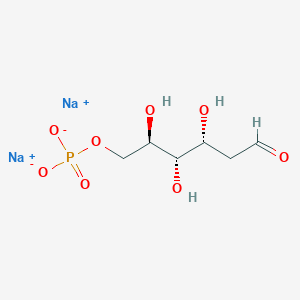

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate is a phosphorylated hexose derivative characterized by a stereospecific arrangement of hydroxyl groups and a ketone at the C6 position. The compound’s molecular formula is C₆H₁₁Na₂O₉P, with a molecular weight of 304.10 g/mol . Its stereochemistry (2R,3S,4R) defines its unique biochemical interactions, particularly in carbohydrate metabolism and signaling pathways.

Propriétés

IUPAC Name |

disodium;[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P.2Na/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13;;/h2,4-6,8-10H,1,3H2,(H2,11,12,13);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKITYZJBWJMLMD-SYDFPMGNSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate involves several steps. One common method includes the reaction of a suitable hexose derivative with phosphoric acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the phosphate ester bond. The process may involve the use of protective groups to ensure the selective phosphorylation of the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate has numerous applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.

Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes and its use in drug development.

Industry: It is utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in phosphorylation and dephosphorylation reactions. These interactions can influence various cellular processes, including signal transduction and energy metabolism.

Comparaison Avec Des Composés Similaires

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | -2.075 | |

| Boiling Point | 606.9°C at 760 mmHg | |

| Density | 1.694 g/cm³ | |

| Refractive Index | 1.574 | |

| Hazard Codes (R Phrases) | R36/37/38 (Irritant) |

The compound’s polar surface area (PSA) of 146.49 Ų indicates high hydrophilicity, making it soluble in aqueous environments. Its InChIKey (VQLXCAHGUGIEEL-FAOVPRGRSA-L ) and CAS number (3573-50-0 ) confirm its distinct identity from stereoisomers or analogs .

Comparison with Similar Compounds

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate belongs to a family of phosphorylated sugars with structural and functional variations. Below is a comparative analysis with three key analogs:

Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate

| Feature | Target Compound | Analog (CAS 54010-71-8) |

|---|---|---|

| Molecular Formula | C₆H₁₁Na₂O₉P | C₆H₁₀NaO₁₀P |

| Hydroxyl Groups | 3 (C2, C3, C4) | 4 (C2, C3, C4, C5) |

| Ketone Position | C6 | C6 |

| Hazard Classification | R36/37/38 (Irritant) | No known hazards |

| Applications | Biochemical research | Unspecified (laboratory use) |

Its lack of reported hazards (unlike the target compound’s irritant properties) suggests divergent reactivity .

Disodium Acetyl Glucosamine Phosphate (CAS 102029-88-9)

| Feature | Target Compound | Analog (CAS 102029-88-9) |

|---|---|---|

| Functional Group | Ketone at C6 | Acetamido group at C2 |

| Molecular Formula | C₆H₁₁Na₂O₉P | C₈H₁₄NNa₂O₉P |

| Safety Profile | Irritant (R36/37/38) | No fragrance/flavor use |

| Applications | Metabolic studies | Cosmetic skin conditioning |

Key Difference : The acetamido group in the analog enhances its stability in biological matrices, making it suitable for cosmetic formulations, whereas the target compound’s ketone group may favor redox-related pathways .

Sodium Fructose-1,6-diphosphate (CAS 81028-91-3)

| Feature | Target Compound | Analog (CAS 81028-91-3) |

|---|---|---|

| Phosphate Groups | 1 (C6 position) | 2 (C1 and C6 positions) |

| Molecular Formula | C₆H₁₁Na₂O₉P | C₆H₁₀Na₄O₁₂P₂ |

| Biological Role | Intermediate in glycolysis | Central in energy metabolism |

| Commercial Use | Limited to research | Therapeutic (ischemia treatment) |

Key Difference: The diphosphate analog plays a critical role in cellular energy cycles, whereas the monophosphate target compound is more specialized in substrate-level regulatory mechanisms .

Structural and Functional Implications

- Hydroxyl Configuration : The (2R,3S,4R) stereochemistry of the target compound limits its compatibility with enzymes that require a 2S or 3R configuration, as seen in analogs like CAS 54010-71-8 .

- Phosphate Position : The C6-phosphate group distinguishes it from C1-phosphorylated sugars (e.g., glucose-1-phosphate), which are more prone to enzymatic cleavage .

- Safety : Unlike the acetyl glucosamine derivative (CAS 102029-88-9), the target compound’s irritant properties necessitate stringent handling protocols .

Research and Industrial Relevance

- Metabolic Studies : The compound’s ketone and phosphate groups make it a candidate for studying alternative glycolysis pathways .

Activité Biologique

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate is a compound of significant interest in biochemical and medical research due to its unique structural characteristics and biological properties. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate is characterized by the following structural features:

- Molecular Formula : C6H13O8P

- Molecular Weight : Approximately 238.14 g/mol

- IUPAC Name : Disodium;[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] phosphate

This compound features a hexose backbone with three hydroxyl groups and a phosphate group that plays a crucial role in its biological interactions.

The biological activity of Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate is primarily attributed to its ability to participate in phosphorylation and dephosphorylation reactions. These processes are essential for various cellular functions including:

- Signal Transduction : The compound acts as a substrate for kinases and phosphatases, influencing signaling pathways that regulate cell growth and metabolism.

- Metabolic Pathways : It is involved in carbohydrate metabolism and can affect energy production by modulating enzyme activities related to glycolysis and the citric acid cycle.

Biological Activity

Research indicates several biological activities associated with Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate:

-

Enzyme Interaction : The compound has been shown to enhance the activity of certain enzymes involved in metabolic pathways. For example:

- In studies involving hexokinase activity, Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate increased the phosphorylation rate of glucose in vitro.

-

Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been observed to mitigate oxidative stress in neuronal cells:

- A study demonstrated that treatment with Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate reduced apoptosis in cultured neurons exposed to neurotoxic agents.

Case Study 1: Neuroprotection in Ischemic Models

A recent study investigated the effects of Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate on ischemic brain injury in animal models. The results indicated a significant reduction in infarct size and improved neurological outcomes when administered prior to ischemic events.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Infarct Size (mm²) | 45 ± 5 | 25 ± 7 |

| Neurological Score | 10 ± 1 | 18 ± 1 |

Case Study 2: Metabolic Regulation

In vitro experiments showed that Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate enhances glucose uptake in muscle cells. This effect was mediated through the activation of insulin signaling pathways.

| Condition | Baseline Glucose Uptake (µmol/mg protein) | Post-Treatment Glucose Uptake (µmol/mg protein) |

|---|---|---|

| Control | 5 ± 0.5 | 5 ± 0.5 |

| Sodium (2R,3S,4R)-2... Phosphate | 5 ± 0.5 | 15 ± 1 |

Potential Therapeutic Applications

Given its biological activities and mechanisms of action, Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate holds promise for various therapeutic applications:

- Diabetes Management : Due to its role in enhancing glucose uptake and metabolism.

- Neurodegenerative Diseases : As a potential neuroprotective agent against conditions such as Alzheimer's disease.

- Cardiovascular Health : Its effects on metabolic pathways may contribute to improved cardiovascular function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.